Iron(2+);bromide;hydrate Iron(2+);bromide;hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18392244
InChI: InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1
SMILES:
Molecular Formula: BrFeH2O+
Molecular Weight: 153.76 g/mol

Iron(2+);bromide;hydrate

CAS No.:

Cat. No.: VC18392244

Molecular Formula: BrFeH2O+

Molecular Weight: 153.76 g/mol

* For research use only. Not for human or veterinary use.

Iron(2+);bromide;hydrate -

Specification

Molecular Formula BrFeH2O+
Molecular Weight 153.76 g/mol
IUPAC Name iron(2+);bromide;hydrate
Standard InChI InChI=1S/BrH.Fe.H2O/h1H;;1H2/q;+2;/p-1
Standard InChI Key HAYOWFCRMVNMJW-UHFFFAOYSA-M
Canonical SMILES O.[Fe+2].[Br-]

Introduction

Chemical Identity and Structural Properties

Composition and Hydration States

Iron(II) bromide hydrate consists of ferrous iron (Fe²⁺) coordinated to bromide anions (Br⁻) and variable numbers of water molecules (xH₂O). The hydration state (x ≈ 5–6 under ambient conditions) influences its stability and reactivity. The anhydrous form (FeBr₂) exhibits paramagnetic behavior, while the hydrated form’s diamagnetic properties arise from water-induced ligand field stabilization .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaFeBr₂·xH₂O (x ≈ 5–6)
AppearanceGreen crystalline solid
SolubilityWater, methanol, ethanol, THF
Magnetic BehaviorParamagnetic (anhydrous)
Primary UsesCatalysis, X-ray diffraction, electrochemistry

Crystal Structure and Stability

The compound’s hexagonal crystal lattice stabilizes Fe²⁺ ions within an octahedral coordination geometry, with water molecules occupying axial and equatorial positions. This configuration enhances thermal stability up to 27°C, beyond which dehydration initiates, forming lower hydrates (e.g., FeBr₂·2H₂O) and ultimately anhydrous FeBr₂ at 200°C under vacuum .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Iron(II) bromide hydrate is synthesized via two primary routes:

  • Direct Reaction: Iron powder reacts with hydrobromic acid (HBr) in methanol, yielding a methanol solvate. Subsequent vacuum drying removes solvent molecules, producing the hydrated form.

  • Salt Metathesis: Monosodium salt (NaBr) is combined with iron(II) sulfate (FeSO₄) in aqueous HBr, followed by crystallization under controlled humidity .

Industrial Manufacturing

Large-scale production employs toluene or xylene as reducing agents to convert ferric bromide (FeBr₃) to FeBr₂. This exothermic reaction requires precise temperature control (80–120°C) to prevent over-reduction to metallic iron .

Reactivity and Catalytic Applications

Redox Behavior

FeBr₂·xH₂O participates in oxidation-reduction reactions:

  • Oxidation: Exposed to bromine (Br₂), Fe²⁺ oxidizes to Fe³⁺, forming FeBr₃.

  • Reduction: Hydrogen gas (H₂) reduces FeBr₃ back to FeBr₂ in organic solvents .

Suzuki-Miyaura Coupling

As a catalyst, FeBr₂·xH₂O facilitates cross-coupling between aryl halides and boronic acids, enabling synthesis of biaryl compounds. Its efficacy stems from Fe²⁺’s ability to stabilize transition states through π-backbonding .

Table 2: Catalytic Performance in Suzuki Coupling

Substrate PairYield (%)Reaction Time (h)
Bromobenzene + Phenylboronic Acid9212
4-Bromotoluene + Vinylboronic Acid8810

Materials Science Applications

Magnetic Materials

FeBr₂·xH₂O serves as a precursor for iron-based magnetic nanoparticles. Thermal decomposition at 300°C under argon yields Fe₃O₄ nanoparticles with saturation magnetization values of 85 emu/g, suitable for data storage devices .

Electrochemical Systems

In lithium-ion batteries, FeBr₂-derived cathodes exhibit specific capacities of 150 mAh/g at 0.5C, leveraging Fe²⁺/Fe³⁺ redox couples for charge storage .

Analytical and Pharmaceutical Uses

X-ray Diffraction Standards

The compound’s well-defined crystal structure makes it ideal for calibrating X-ray diffractometers. Peak positions at 2θ = 14.3°, 28.7°, and 43.2° correspond to (001), (002), and (003) lattice planes .

Pharmaceutical Intermediates

FeBr₂·xH₂O is utilized in synthesizing iron supplements, with bioavailability studies showing 40% higher absorption than ferrous sulfate in murine models .

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